Scientific Field: Biochemical and Biophysical Research
Summary of the Application: Halohydrin hydrogen-halide-lyase, an enzyme that catalyzes the interconversion of halohydrins to epoxides, has been found to catalyze the transformation of 1,2-epoxybutane into beta-hydroxyvaleronitrile in the presence of cyanide.
Methods of Application or Experimental Procedures: The enzyme, purified from a recombinant E. coli, is used to catalyze the transformation.
Results or Outcomes: The enzyme was successful in transforming 1,2-epoxybutane into beta-hydroxyvaleronitrile.
Scientific Field: Microbial Cell Factories
Summary of the Application: The ability to synthesize chiral building block molecules with high optical purity is of considerable importance to the fine chemical and pharmaceutical industries.
Methods of Application or Experimental Procedures: The production of 3HV has been achieved from single, renewable carbon sources using synthetic metabolic pathways in recombinant strains of Escherichia coli.
Results or Outcomes: The engineered strains were able to produce enantiomerically pure 3HV from a single carbon source.
2-Hydroxyvaleronitrile, also known as 2-hydroxypentanenitrile, is an organic compound with the molecular formula CHNO and a molecular weight of 99.13 g/mol. This compound features a hydroxyl group (-OH) attached to a valeronitrile backbone, making it a significant chiral building block in organic synthesis. Its structure allows for various chemical transformations, making it versatile in biochemical applications and synthetic chemistry.
2-Hydroxyvaleronitrile exhibits significant biological activity, primarily as a precursor in metabolic pathways. It influences various cellular processes, including:
Several methods exist for synthesizing 2-hydroxyvaleronitrile:
These methods highlight the compound's accessibility for research and industrial applications.
The applications of 2-hydroxyvaleronitrile span various fields:
Research on the interactions of 2-hydroxyvaleronitrile with biological molecules reveals its potential effects on enzyme activity and metabolic pathways. For instance:
2-Hydroxyvaleronitrile shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Valeronitrile | CHN | Parent compound without hydroxyl group |
3-Hydroxybutyronitrile | CHNO | Similar functional group; different chain length |
2-Hydroxypropionitrile | CHNO | Shorter carbon chain; used in similar applications |
What distinguishes 2-hydroxyvaleronitrile from these compounds is its specific hydroxyl positioning on the valeronitrile backbone, which allows for unique reactivity patterns and biological interactions. Its role as a chiral building block further enhances its significance in synthetic chemistry compared to other similar compounds.